molecular formula C14H16N4O3S B2566794 2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide CAS No. 1326916-80-6

2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide

Cat. No. B2566794
CAS RN: 1326916-80-6
M. Wt: 320.37
InChI Key: XBNVCLCXDQNTJK-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-aminopyridine , which is an organic compound used in the production of various drugs . It also seems to contain a sulfamoylphenyl group, which is often found in compounds with biological activity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as cyanoacetamides can be synthesized through the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 2-aminopyridine core would provide a heterocyclic aromatic ring, while the sulfamoylphenyl group would add additional complexity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, 2-aminopyridine is a colourless solid .

Scientific Research Applications

Polycondensation and Thermal Stability Enhancement

The study by Banihashemi and Eghbali (1976) explored the polycondensation of pyridine-2,6-dicarboxylic acid phenyl ester with various diamines, leading to polyamides with higher inherent viscosities and greater thermal stability. This research is pivotal for developing materials with enhanced thermal properties, potentially applicable in high-temperature environments or materials requiring exceptional thermal stability. (Banihashemi & Eghbali, 1976)

Development of Soluble and Thermally Stable Aromatic Polyamides

Ravikumar and Saravanan (2012) synthesized a new aromatic dicarboxylic acid monomer containing pyridine and azomethine units, leading to polyamides characterized by excellent solubility and thermal stability. This work emphasizes the importance of chemical structure in achieving desired material properties, such as solubility in common solvents and enhanced thermal resistance. (Ravikumar & Saravanan, 2012)

Antiproliferative Activity of Thienopyridines

Van Rensburg et al. (2017) investigated 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines for their antiproliferative activity against the phospholipase C enzyme. Their findings highlight the structure-activity relationships, with modifications at key functional groups influencing the biological activity. This research is significant for the development of new antiproliferative agents, showcasing the potential therapeutic applications of related compounds. (Van Rensburg et al., 2017)

Synthesis and Characterization of Metal Complexes

The work by Sousa et al. (2001) on the interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene leading to metal complexes provides insights into the structural characterisation of such complexes. This research underlines the relevance of these complexes in the field of coordination chemistry, offering potential applications in catalysis or material science. (Sousa et al., 2001)

Future Directions

Future research could involve further exploration of the synthesis, properties, and potential applications of this compound. This could include investigating its potential as a therapeutic agent, given the biological activity of similar compounds .

properties

IUPAC Name

2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c15-13-12(2-1-8-17-13)14(19)18-9-7-10-3-5-11(6-4-10)22(16,20)21/h1-6,8H,7,9H2,(H2,15,17)(H,18,19)(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNVCLCXDQNTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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